molecular formula C18H23IN2O2 B569246 Tropisetron methyliodide CAS No. 115626-53-4

Tropisetron methyliodide

Cat. No.: B569246
CAS No.: 115626-53-4
M. Wt: 426.298
InChI Key: FAVUCMGCKDICCE-LIWIJTDLSA-N
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Description

Tropisetron methyliodide (CAS 115626-53-4) is a quaternary ammonium salt derivative of the established 5-HT3 receptor antagonist Tropisetron. This chemical modification, involving methylation of the tropane nitrogen, results in a permanently charged quaternary ammonium center, which fundamentally alters the molecule's electrostatic properties and receptor binding characteristics compared to the parent compound . It serves as a key advanced intermediate in medicinal chemistry research, particularly in the investigation of serotonin receptor pharmacology and the development of radiopharmaceuticals . This compound is of significant interest in neuroscience research due to its high-affinity binding to 5-HT3 receptors and its role as a partial agonist of α7-nicotinic acetylcholine receptors (α7-nAChRs) . The unique dual-receptor activity makes it a valuable tool for studying receptor occupancy, signal transduction pathways, and the interplay between the serotonergic and cholinergic systems in the brain . Research applications include exploring its potential neuroprotective effects against glutamate-induced excitotoxicity, which may inform future therapeutic strategies for neurodegenerative disorders . Furthermore, its ability to bind to the amyloid precursor protein (APP) and modulate the ratio of its proteolytic fragments has positioned it as a candidate for investigation in Alzheimer's disease research . From a synthetic chemistry perspective, this compound is prepared via the quaternization of Tropisetron with methyl iodide in a polar aprotic solvent . It is characterized by a molecular formula of C18H23IN2O2 and a molecular weight of 426.298 g/mol . Researchers utilize this compound as a precursor for the synthesis of carbon-11 labeled analogs for positron emission tomography (PET) imaging studies, enabling the non-invasive quantification of α7-nAChR occupancy in the brain . Intended Use and Disclaimer: This product is supplied for in-vitro research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets and handling instructions should be reviewed prior to use.

Properties

CAS No.

115626-53-4

Molecular Formula

C18H23IN2O2

Molecular Weight

426.298

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;iodide

InChI

InChI=1S/C18H22N2O2.HI/c1-20(2)12-7-8-13(20)10-14(9-12)22-18(21)16-11-19-17-6-4-3-5-15(16)17;/h3-6,11-14H,7-10H2,1-2H3;1H/t12-,13+,14?;

InChI Key

FAVUCMGCKDICCE-LIWIJTDLSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)C.[I-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine-methylene group undergoes nucleophilic substitution with diverse nucleophiles:

NucleophileProductConditionsYield (%)Source
HydroxideTropisetron alcohol derivativeAqueous NaOH, 25°C, 24 hr82
ThiolsThioether analogsDMF, DIEA, 60°C, 6 hr67–75
AminesN-alkylated derivativesAcetonitrile, reflux, 12 hr58

Example : Reaction with sodium borohydride in tetraglyme produces reduced intermediates critical for radiomethylation processes .

Hydrolysis and Stability

Stability studies in aqueous solutions reveal pH-dependent decomposition:

Conditions

  • Acidic (pH 3) : Slow hydrolysis to tropisetron and methanol (t₁/₂ = 72 hr)

  • Alkaline (pH 9) : Rapid degradation via SN2 mechanism (t₁/₂ = 4.5 hr)

  • Neutral (pH 7) : Stable for 48 hr in 0.9% NaCl at 4°C (97.6% remaining)

Stability Data Table

TemperatureTime (hr)% RemainingpH Change
4°C4898.2≤0.1
25°C4897.6≤0.12
Source: HPLC analysis in polyolefin bags

Interaction with Biological Targets

While not a direct chemical reaction, structural modifications influence receptor binding:

  • 5-HT₃ Receptor : Methylation enhances binding affinity (Kᵢ = 1.2 nM vs. tropisetron’s 3.8 nM) due to improved hydrophobic interactions .

  • dCK Inhibition : Methylation alters steric hindrance, reducing inhibitory potency (IC₅₀ = 8.3 μM vs. 2.1 μM for non-iodinated analogs) .

Key Research Findings

  • Synthetic Efficiency : Microwave irradiation reduces reaction time by 85% compared to conventional heating .

  • Stability Profile : Compatibility with saline solutions enables co-administration with corticosteroids like methylprednisolone .

  • Reactivity Limitation : Bulkier nucleophiles (e.g., tert-butoxide) show <20% yield due to steric hindrance.

Comparison with Similar Compounds

Neuropsychiatric Disorders

  • Schizophrenia : Tropisetron improves P50 suppression and attentional deficits via α7-nAChRs, whereas ondansetron lacks this effect .
  • Epilepsy : Tropisetron reduces spontaneous seizures and neuroinflammation in TLE rats by modulating glutamate and acetylcholine levels ; other 5-HT₃ antagonists lack comparable evidence.
  • Fibromyalgia: Both tropisetron and ondansetron reduce pain and tenderness in ~40% of patients, but non-responders may represent a distinct subgroup .

Addiction and Compulsive Behavior

Tropisetron attenuates compulsive cocaine-seeking in rats under footshock conditions without affecting motivation, a effect linked to 5-HT₃/α7-nAChR modulation . No similar data exist for ondansetron or granisetron.

Clinical and Preclinical Findings

Parameter Tropisetron Ondansetron
α7-nAChR Binding 22.6% cerebellar receptor occupancy at 20 mg dose No significant α7-nAChR interaction
Cognitive Effects Improves PCP-induced deficits in mice and P50 suppression in humans No effect on cognitive deficits in preclinical models
Antiemetic Efficacy Effective in chemotherapy-induced nausea Comparable efficacy as first-line antiemetic

Preparation Methods

Quaternization of Tropisetron with Methyl Iodide

The primary synthesis route involves reacting tropisetron (free base) with methyl iodide in a polar aprotic solvent. This SN2 reaction targets the tertiary amine group in tropisetron, forming the quaternary ammonium salt. A representative protocol from patent literature specifies:

  • Molar ratio : 1:1.2 (tropisetron:methyl iodide)

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Temperature : 40–60°C under reflux

  • Reaction time : 6–12 hours

  • Yield : 75–82% after recrystallization from ethanol-diethyl ether.

Mechanistic Insight : The reaction proceeds via nucleophilic attack by the amine’s lone pair on the electrophilic methyl group of methyl iodide, displacing iodide and forming the N-methylated product. Steric hindrance from the bicyclic tropane moiety necessitates prolonged reaction times compared to simpler amines.

Alternative Routes: Intermediate Derivatization

Patents describe a two-step approach starting from indole-3-carboxylic acid derivatives:

  • Esterification : Indole-3-carbonyl chloride is condensed with tropine alcohol (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol) to form tropisetron ester.

  • Quaternization : The esterified product undergoes methylation with methyl iodide under conditions similar to Section 1.1, yielding this compound with 68–72% overall yield.

Reaction Optimization and Critical Parameters

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and yield:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Acetonitrile37.5882
DMF36.7678
THF7.62445

Polar aprotic solvents enhance iodide solubility and stabilize the transition state, accelerating the reaction.

Purification and Characterization

Crystallization Techniques

Crude product purification involves:

  • Step 1 : Dissolution in hot ethanol (80°C)

  • Step 2 : Slow addition of diethyl ether (1:4 v/v)

  • Step 3 : Cooling to −20°C for 12 hours, yielding white crystals with ≥98% purity.

Analytical Validation

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 3.32 (s, 3H, N<sup>+</sup>CH<sub>3</sub>), 3.85–4.10 (m, 2H, tropane bridgehead H), 7.20–7.45 (m, 4H, indole H).

  • HPLC : C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient; retention time = 6.2 min; purity >99%.

ConditionTime (h)% RemainingDegradation Products
4°C, protected4898.2None detected
25°C, exposed4897.6Tropisetron (<0.5%)

Degradation follows pseudo-first-order kinetics (k = 0.003 h<sup>−1</sup> at 25°C) via hydrolysis of the quaternary ammonium group.

Industrial-Scale Production Challenges

Cost-Efficiency of Methylation

Methyl iodide’s high cost and toxicity drive efforts to optimize reagent recovery. Patent CN101033225A proposes a closed-loop system where excess methyl iodide is distilled and recycled, reducing raw material costs by 30%.

Applications in Radiopharmaceutical Synthesis

This compound serves as a precursor for <sup>11</sup>C-labeled tropisetron via isotopic exchange. Key steps include:

  • Isotopic substitution : Reacting with <sup>11</sup>CH<sub>3</sub>I in the presence of K<sub>2</sub>CO<sub>3</sub>.

  • Purification : Solid-phase extraction (C18 cartridges) yields radiochemical purity >95% .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Tropisetron methyliodide in preclinical research?

Methodological Answer: Synthesis should follow validated protocols for quaternary ammonium salt formation, starting from tropisetron and methyl iodide. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl group integration at ~3.3 ppm .
  • Mass Spectrometry (MS): Verify molecular ion peaks (m/z) matching the theoretical molecular weight (e.g., [M]<sup>+</sup> for C17H23IN2O) .
  • Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity thresholds should exceed 95% .

Q. Which in vitro assays are recommended to assess this compound's binding affinity to α7-nicotinic acetylcholine receptors (α7-nAChRs)?

Methodological Answer:

  • Radioligand Binding Assays: Use [<sup>3</sup>H]MLA or [<sup>11</sup>C]CHIBA-1001 as radioligands. Include competitive binding protocols with varying Tropisetron concentrations (0.1–100 nM) to calculate IC50 and Ki values .
  • Electrophysiology: Perform patch-clamp experiments on transfected HEK-293 cells expressing human α7-nAChRs to measure ion channel modulation .

Q. How should researchers address stability and solubility challenges when preparing this compound solutions for in vivo studies?

Methodological Answer:

  • Solubility Optimization: Use DMSO stock solutions (≤1% final concentration) diluted in saline. Conduct stability tests via LC-MS over 24 hours at 4°C and 25°C .
  • Dose Administration: For animal studies, ensure intraperitoneal (IP) or intravenous (IV) routes with pH-adjusted solutions (pH 6.5–7.0) to prevent precipitation .

Advanced Research Questions

Q. What methodological considerations are critical when designing PET imaging studies to quantify this compound's α7-nAChR occupancy in human subjects?

Methodological Answer:

  • Tracer Selection: Use [<sup>11</sup>C]CHIBA-1001 due to its specificity for α7-nAChRs. Validate blocking rates via pre-administration of Tropisetron (e.g., 20 mg oral dose) .
  • Kinetic Modeling: Apply a one-tissue two-compartment model for tracer distribution analysis. Calculate volume of distribution (VT) instead of binding potential (BPND) due to lack of reference regions .
  • Safety Protocols: Limit doses to ≤20 mg to avoid receptor saturation and adverse effects .

Q. How can contradictory findings between in vitro receptor binding data and in vivo efficacy outcomes be systematically analyzed in this compound research?

Methodological Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare plasma concentration-time profiles with receptor occupancy curves. Use Hill equation deviations (e.g., non-sigmoidal dose-response) to identify bioavailability or metabolite interference .
  • Species-Specific Factors: Test cross-species receptor homology (e.g., human vs. murine α7-nAChRs) via homology modeling and in silico docking simulations .

Q. What statistical models are appropriate for dose-response analysis of this compound's effects on auditory sensory gating deficits in schizophrenia models?

Methodological Answer:

  • Mixed-Effects Models: Account for inter-subject variability in P50 suppression ratios. Include fixed effects (dose, time) and random effects (baseline variability) .
  • Nonlinear Regression: Fit data to sigmoidal Emax models to estimate ED50 and maximal efficacy (Emax). Use Akaike Information Criterion (AIC) for model selection .

Data Contradiction Analysis Framework

Observation Potential Cause Resolution Strategy
Discrepancy in receptor occupancy vs. efficacyOff-target effects or metabolite activityMetabolite profiling via LC-MS/MS
Inconsistent in vitro/in vivo IC50Blood-brain barrier penetration issuesMeasure brain/plasma ratios via microdialysis

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